molecular formula C10H9NOS2 B188229 Rhodanine, 3-(m-tolyl)- CAS No. 23522-38-5

Rhodanine, 3-(m-tolyl)-

Cat. No. B188229
CAS RN: 23522-38-5
M. Wt: 223.3 g/mol
InChI Key: SWXZAZUMBRCACD-UHFFFAOYSA-N
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Description

“Rhodanine, 3-(m-tolyl)-” is a derivative of Rhodanine, a 5-membered heterocyclic organic compound possessing a thiazolidine core . It was discovered in 1877 by Marceli Nencki . Some rhodanine derivatives have pharmacological properties .


Synthesis Analysis

The synthesis of Rhodanine, 3-(m-tolyl)- and its derivatives has been reported in several studies . For instance, a series of rhodanine-3-acetic acid derivatives were synthesized and investigated for their antibacterial activity .


Molecular Structure Analysis

The molecular structure of Rhodanine, 3-(m-tolyl)- has been analyzed in several studies . For instance, it contains a total of 24 bond(s) including 16 non-H bond(s), 8 multiple bond(s), 1 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 (thio-) carbamate(s) (aromatic) and 1 imide(s) (-thio) .


Chemical Reactions Analysis

Rhodanine, 3-(m-tolyl)- and its derivatives have been involved in various chemical reactions . For instance, a series of rhodanine-3-acetic acid derivatives were synthesized and investigated for their antibacterial activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of Rhodanine, 3-(m-tolyl)- have been analyzed in several studies . For instance, Rhodanine has a molar mass of 133.18 g·mol −1, a density of 0.868 g/cm −3, and is soluble in water .

Scientific Research Applications

1. Anticancer Activity

  • Results or Outcomes: Among the compounds, one exhibited more potent anticancer activity than Combretastatin-A4 as a standard drug against MCF7, Caco-2, HeLa, HT-29, and Caco-2 cancer cells with IC 50 values of 3.67, 3.93, 4.92, and 6.83 μM, respectively .

2. Biological Importance

  • Results or Outcomes: The derivatives were found to inhibit transcription and affect growth of bacteria living in suspension or in a biofilm. The derivative (I) is found as most active among all the reported rhodanine derivatives. It inhibits the Escherichia coli RNAP transcription at minimum inhibition concentration of ≤10 µM .

3. Antibacterial Activity

  • Results or Outcomes: Among these compounds, one with a MIC of 2 μg/mL was as active as the standard drug (norfloxacin) but less active than oxacillin against S. aureus .

4. Inhibition of Protein Tyrosine Phosphatase

  • Results or Outcomes: Two derivatives, XXXI and XXXII, inhibited PRL-3 enzymatic activity with IC 50 values of 0.8 and 1.1 µM, respectively .

5. Antimicrobial Activity

  • Results or Outcomes: Among these compounds, one with a MIC of 2 μg/mL was as active as the standard drug (norfloxacin) but less active than oxacillin against S. aureus .

4. Inhibition of Protein Tyrosine Phosphatase

  • Results or Outcomes: Two derivatives, XXXI and XXXII, inhibited PRL-3 enzymatic activity with IC 50 values of 0.8 and 1.1 µM, respectively .

5. Antimicrobial Activity

  • Results or Outcomes: Among these compounds, one with a MIC of 2 μg/mL was as active as the standard drug (norfloxacin) but less active than oxacillin against S. aureus .

6. Antitumor Activity

  • Results or Outcomes: The overview of an electron-releasing substituent on the aryl ring exhibited potent anticancer activity .

Safety And Hazards

Rhodanine, 3-(m-tolyl)- can be harmful if swallowed and can cause serious eye irritation . Therefore, it is recommended to wear protective gloves/protective clothing/eye protection/face protection when handling this compound .

Future Directions

The future directions of Rhodanine, 3-(m-tolyl)- research are promising . For instance, preliminary flexible docking studies reveal that some compounds showed better binding affinity with the protein and could be potential candidates for the treatment of type 2 diabetes in the near future .

properties

IUPAC Name

3-(3-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NOS2/c1-7-3-2-4-8(5-7)11-9(12)6-14-10(11)13/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWXZAZUMBRCACD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)CSC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60178113
Record name Rhodanine, 3-(m-tolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60178113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rhodanine, 3-(m-tolyl)-

CAS RN

23522-38-5
Record name 3-m-Tolylrhodanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023522385
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 23522-38-5
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32124
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Rhodanine, 3-(m-tolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60178113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-M-TOLYLRHODANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N501N6TY7K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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